molecular formula C13H9Cl2F3Si B12514968 Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane CAS No. 700847-56-9

Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane

Cat. No.: B12514968
CAS No.: 700847-56-9
M. Wt: 321.19 g/mol
InChI Key: WRKXSYSPBRYGRS-UHFFFAOYSA-N
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Description

Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane is an organosilicon compound that features both dichloro and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane typically involves the reaction of phenylsilane derivatives with chlorinating agents and trifluoromethylating reagents. One common method involves the use of trifluoromethyltrimethylsilane (TMSCF3) as a trifluoromethylating agent, which reacts with phenylsilane in the presence of a catalyst such as copper(I) iodide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and maintain safety standards. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form silanols or reduced to form silanes with different substituents.

    Coupling Reactions: It can participate in cross-coupling reactions to form more complex organosilicon compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenylsilane derivatives, while oxidation reactions can produce silanol derivatives.

Scientific Research Applications

Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The dichloro and phenyl groups contribute to the compound’s reactivity and ability to form stable complexes with metal ions and other molecules.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylphenylsilane: Lacks the dichloro substituents but shares the trifluoromethyl group.

    Dichlorophenylsilane: Lacks the trifluoromethyl group but shares the dichloro substituents.

    Phenyltrifluorosilane: Contains a trifluoromethyl group attached to a silicon atom instead of a phenyl ring.

Uniqueness

Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane is unique due to the presence of both dichloro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of substituents allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.

Properties

CAS No.

700847-56-9

Molecular Formula

C13H9Cl2F3Si

Molecular Weight

321.19 g/mol

IUPAC Name

dichloro-phenyl-[3-(trifluoromethyl)phenyl]silane

InChI

InChI=1S/C13H9Cl2F3Si/c14-19(15,11-6-2-1-3-7-11)12-8-4-5-10(9-12)13(16,17)18/h1-9H

InChI Key

WRKXSYSPBRYGRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC(=C2)C(F)(F)F)(Cl)Cl

Origin of Product

United States

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